

Chemical structure and properties of Metosulam

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Compound of Interest

Compound Name: Metosulam

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An In-depth Technical Guide to the Chemical Structure and Properties of **Metosulam**

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicology, and analytical methodologies related to the herbicide **Metosulam**. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Structure

Metosulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonamide class of chemicals.^{[1][2]} It is primarily used for the control of broadleaf weeds.^[3]

- IUPAC Name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-^{[1][3]}triazolo[1,5-a]pyrimidine-2-sulfonamide^{[1][2]}
- CAS Number: 139528-85-1^{[1][2][3][4][5]}
- Molecular Formula: C₁₄H₁₃Cl₂N₅O₄S^{[1][2][4]}
- Synonyms: DE-511, TACCO^[1]

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source
IUPAC Name	N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy- [1][3]triazolo[1,5-a]pyrimidine- 2-sulfonamide	[1][2]
CAS Number	139528-85-1	[1][4]
Molecular Formula	C ₁₄ H ₁₃ Cl ₂ N ₅ O ₄ S	[1][4]
Molecular Weight	418.26 g/mol	[4]
Canonical SMILES	<chem>CC1=C(C(=C(C=C1)Cl)NS(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl</chem>	[1][6]
InChIKey	VGHPMIFEKOFHHQ-UHFFFAOYSA-N	[1][2][6]

Physicochemical Properties

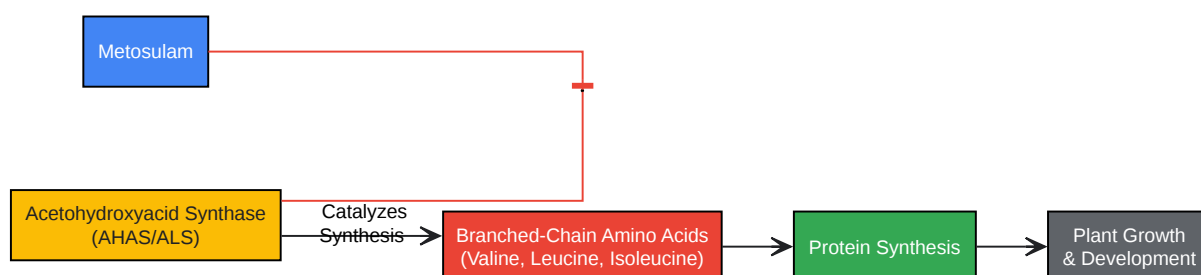
Metosulam is a solid substance under standard conditions.[1] Its properties, such as solubility and lipophilicity, are crucial for its environmental fate and biological activity.

Table 2: Physicochemical Data for **Metosulam**

Property	Value	Source
Physical Description	Solid	[1][7]
Melting Point	224 - 226 °C	[1]
XLogP3-AA	3.2	[1][7]
log Pow (at pH 7)	2.46	[8]
Water Solubility	Data not readily available	
pKa	Data not readily available	

Mechanism of Action

Metosulam functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[6] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][9] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. This mechanism provides selectivity as the AHAS enzyme is not present in animals.[7]



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Caption: Mechanism of action of **Metosulam** via inhibition of the AHAS enzyme.

Toxicology Summary

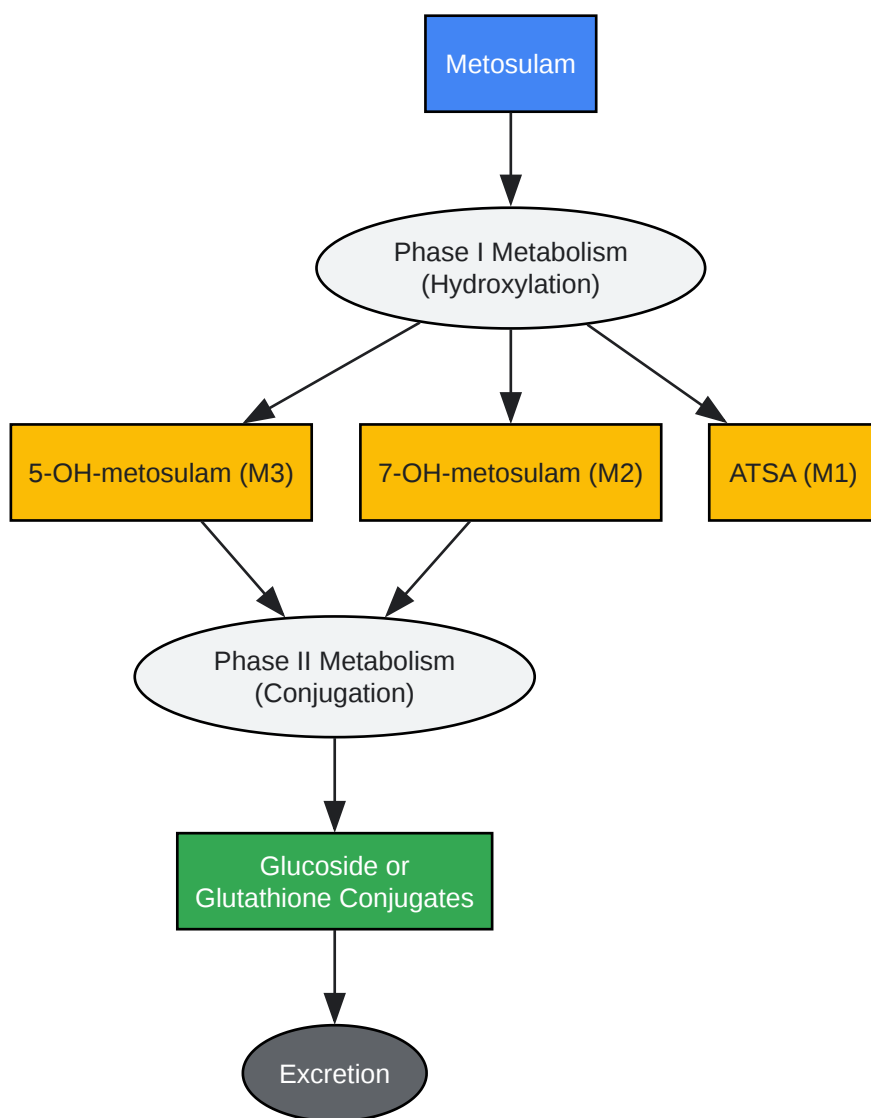
Toxicological studies have been conducted to assess the safety profile of **Metosulam**. It is classified as having low acute toxicity via oral, dermal, and inhalation routes.[8]

Table 3: Summary of Toxicological Endpoints for **Metosulam**

Endpoint	Result	Classification	Source
Acute Oral Toxicity	Low toxicity	Category IV	[8]
Acute Dermal Toxicity	Low toxicity	Category III	[8]
Acute Inhalation Toxicity	Harmful if inhaled (LC50 (Rat) > 4.08 mg/l)	Category IV	[8]
Skin Irritation	Non-irritant	Category IV	[8]
Eye Irritation	May cause eye irritation	Category IV	[8]
Dermal Sensitization	Non-sensitizing	-	[8]
Carcinogenicity	Suspected of causing cancer	Category 2	[8]
Reproductive Toxicity	Did not cause reproductive toxicity in a two-generation rat study.	-	[8]
Developmental Toxicity	Did not cause developmental toxicity in rats and rabbits.	-	[8]

Metabolism

The environmental and biological degradation of **Metosulam** involves metabolic transformation. Known environmental transformation products include 7-OH-**metosulam** (M2), 5-OH-**metosulam** (M3), and ATSA (M1).[1] In rats, metabolism studies of the related compound diclosulam showed that major metabolites included hydroxylated forms and their N-acetyl cysteine conjugates, which were excreted in feces and urine.[10] The metabolic pathway for triazolopyrimidine sulfonanilide herbicides like florasulam in wheat involves hydroxylation of the aniline ring followed by glucose conjugation.[11]



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Caption: Postulated metabolic pathway of **Metosulam** in biological systems.

Experimental Protocols

Synthesis of Metosulam

The industrial synthesis of **Metosulam** involves a multi-step process:[6]

- Preparation of the Triazolopyrimidine Core: This heterocyclic intermediate is formed through cyclization reactions that typically involve hydrazines and carboxylic acid derivatives.

- **Sulfonamide Formation:** The triazolopyrimidine core is then reacted with a sulfonyl chloride derivative (N-(2,6-dichloro-3-methylphenyl)sulfamoyl chloride) to introduce the sulfonamide functional group.
- **Reaction Conditions:** These reactions are generally performed in organic solvents like acetonitrile or dichloromethane under controlled temperature and pH to ensure high yield and purity.[\[6\]](#)
- **Purification:** The final crude product is purified using methods such as crystallization or solvent extraction to achieve the desired purity.[\[6\]](#)

Analytical Method for Quantification

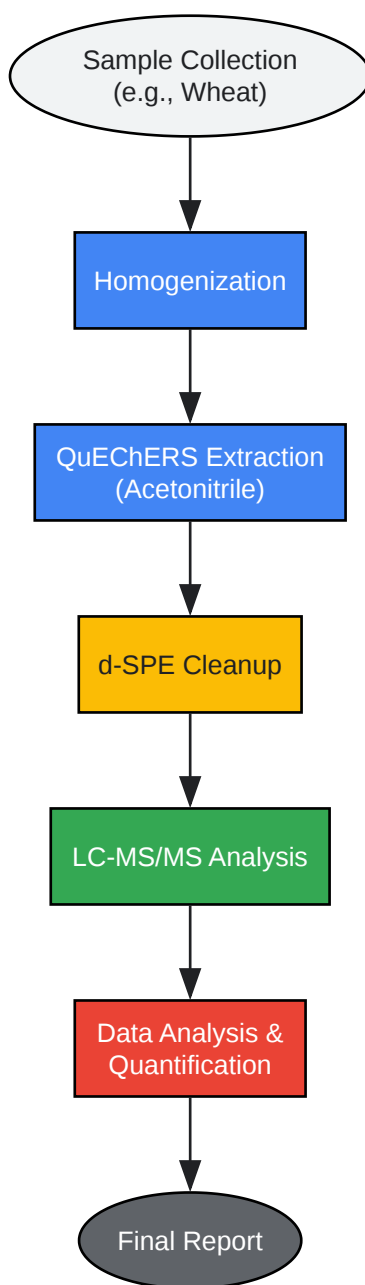
The quantification of triazolopyrimidine herbicides like **Metosulam** in various matrices (e.g., soil, water, plant tissue) is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol: Quantification of **Metosulam** in Wheat Samples using LC-MS/MS

This protocol is adapted from established methods for related sulfonanilide herbicides.[\[13\]](#)[\[14\]](#)

- **Sample Preparation (QuEChERS Method):**
 - Homogenize 5 g of the wheat sample.
 - Add 10 mL of acetonitrile and 100 µL of formic acid to a 50 mL centrifuge tube containing the sample.
 - Vortex for 1 minute to ensure thorough mixing.
 - Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.
 - Centrifuge at 4000 rpm for 5 minutes.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:**

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18).[14]
- Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).[14]
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[14]
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for **Metosulam** to ensure accurate quantification.
- Quantification:
 - Prepare matrix-matched calibration standards to compensate for matrix effects.[14]
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **Metosulam** in the samples by interpolating their peak areas from the calibration curve.



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Caption: General workflow for the analysis of **Metosulam** residues.

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